(2E)-1-(3-溴苯基)-3-(4-乙基苯基)丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

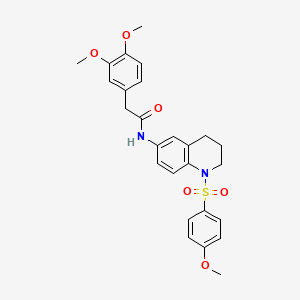

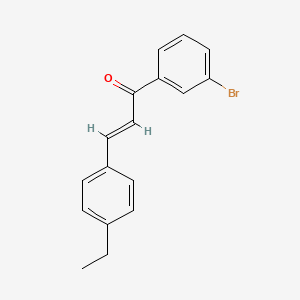

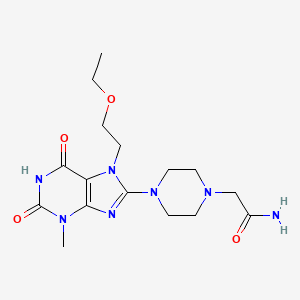

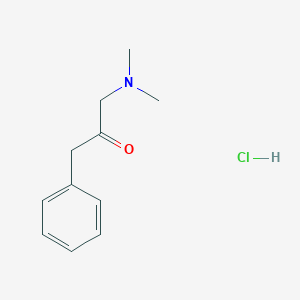

The compound (2E)-1-(3-Bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one is characterized by its E configuration, indicating the trans arrangement of the substituents across the double bond. The molecular structure consists of two benzene rings, one with a bromine substituent and the other with an ethoxy group. These rings are connected by a prop-2-en-1-one linkage. The dihedral angle between the benzene rings is relatively small, suggesting that the molecule is fairly planar. The ethoxy group's alignment with its benzene ring indicates a degree of conjugation within the molecule. In the crystal structure, the molecules exhibit C—H⋯O hydrogen bonding, which organizes them into a zigzag ribbon-like formation along a specific axis .

Synthesis Analysis

The synthesis of related compounds, such as Ethyl 2-(4-bromomethylphenyl)propionate, involves a Friedel-Crafts reaction followed by a bromination process. This particular synthesis starts with toluene and progresses through a series of reactions under optimal conditions, including a controlled temperature of 35 °C, the use of a catalyst, and a reaction time of 6 hours. The bromination step employs benzoperoxide as an initiator. The overall yield of this synthesis is reported to be 70%, which is a significant yield for such reactions. Although the synthesis of the title compound is not explicitly described, the methods used for synthesizing similar compounds provide insight into the potential synthetic routes that could be employed .

Molecular Structure Analysis

The molecular structure of the title compound reveals a significant planarity, with the dihedral angles between the enone plane and the attached benzene rings being relatively small. This planarity is indicative of conjugation within the molecule, which can have implications for its reactivity and optical properties. The near coplanarity of the ethoxy group with its benzene ring further suggests that the electronic effects of the substituents are delocalized across the molecule, potentially affecting its chemical behavior .

Chemical Reactions Analysis

While the specific chemical reactions of the title compound are not detailed in the provided papers, the presence of functional groups such as the enone and the bromophenyl group suggests that it could participate in various organic reactions. The enone moiety is known to be reactive towards nucleophiles in Michael addition reactions, and the bromine atom on the benzene ring could act as a good leaving group in substitution reactions. The synthesis paper provides a glimpse into the reactivity of similar brominated compounds, which could undergo further functionalization or be used as intermediates in the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the title compound can be inferred from its molecular structure and the intermolecular interactions present in its crystal form. The C—H⋯O hydrogen bonds that form a ribbon-like structure in the crystal suggest that the compound may have a relatively high melting point due to the stability of the crystal lattice. The planarity and conjugation within the molecule could also influence its optical properties, such as absorption and fluorescence, making it potentially interesting for materials science applications. The presence of the bromine atom adds to the compound's density and may affect its solubility in various solvents .

科学研究应用

合成和环境影响中的溴化物

实际合成应用

溴化物,例如2-氟-4-溴联苯,是非甾体抗炎和镇痛材料制造中的关键中间体,如氟比洛芬。这些化合物的合成涉及交叉偶联反应,该反应产生高效率,但由于涉及的反应物的成本高和有毒性而面临挑战,这说明了持续需要开发更实用和可持续的合成方法 (Qiu et al., 2009)。

环境和健康问题

对新型溴化阻燃剂 (NBFR) 的综述解决了它们在室内环境和消费品中的出现,强调了与它们使用增加相关的重大环境和健康问题。该研究强调迫切需要对这些化合物的出现、环境归宿和毒性进行更多研究 (Zuiderveen et al., 2020)。

属性

IUPAC Name |

(E)-1-(3-bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrO/c1-2-13-6-8-14(9-7-13)10-11-17(19)15-4-3-5-16(18)12-15/h3-12H,2H2,1H3/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZYWSSRAAPJPI-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2522119.png)

![Ethyl 4-[4-(phenylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2522120.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2522121.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2522131.png)

![3-chloro-N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]-N-methyl-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2522135.png)

![N-(2-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2522137.png)